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molecular formula C19H24ClNO B4026869 N-[2-(1-adamantyl)ethyl]-2-chlorobenzamide

N-[2-(1-adamantyl)ethyl]-2-chlorobenzamide

Cat. No. B4026869
M. Wt: 317.9 g/mol
InChI Key: DLXKIWBTHUZOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303659B2

Procedure details

Prepared according, to the method of Example 1 from 1-adamantaneethylamine hydrochloride (0.055 g) and 2-chlorobenzoyl chloride (0.033 ml) to give the title compound as a white solid (0.074 g).
Quantity
0.055 g
Type
reactant
Reaction Step One
Quantity
0.033 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]12([CH2:12][CH2:13][NH2:14])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2.[Cl:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18](Cl)=[O:19]>>[Cl:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([NH:14][CH2:13][CH2:12][C:2]12[CH2:9][CH:8]3[CH2:7][CH:6]([CH2:5][CH:4]([CH2:10]3)[CH2:3]1)[CH2:11]2)=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
0.055 g
Type
reactant
Smiles
Cl.C12(CC3CC(CC(C1)C3)C2)CCN
Step Two
Name
Quantity
0.033 mL
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NCCC23CC4CC(CC(C2)C4)C3)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.074 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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